Computed Lipophilicity (XLogP3): 1-Hexyl-2-methylpiperazine Achieves the Highest logP Among 1‑Alkyl‑2‑methylpiperazine Homologues Tested
The target compound 1‑hexyl‑2‑methylpiperazine exhibits a PubChem‑computed XLogP3 of 2.4, which is the highest value across five comparator 1‑alkyl‑2‑methyl/des‑methyl piperazine congeners [1]. The hexyl chain contributes an increment of approximately +1.1 log units over the butyl homolog (XLogP3 1.3) and +2.0 log units over the ethyl homolog (XLogP3 0.4). Compared with 1‑hexylpiperazine (XLogP3 1.9), which lacks the C2‑methyl group, the additional methyl substituent adds approximately +0.5 log units. The unsubstituted 2‑methylpiperazine (XLogP3 −0.4) is more than 2.8 log units more hydrophilic [2][3][4]. All XLogP3 values were computed using the same XLogP3 3.0 algorithm within the PubChem 2021–2025 release framework, ensuring cross‑compound comparability [5].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (1‑Hexyl‑2‑methylpiperazine, C₁₁H₂₄N₂, MW 184.32) |
| Comparator Or Baseline | 1‑Hexylpiperazine: XLogP3 1.9; 1‑Butyl‑2‑methylpiperazine: XLogP3 1.3; 1‑Ethyl‑2‑methylpiperazine: XLogP3 0.4; 2‑Methylpiperazine: XLogP3 −0.4 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 1‑hexylpiperazine; +1.1 vs. 1‑butyl‑2‑methylpiperazine; +2.0 vs. 1‑ethyl‑2‑methylpiperazine; +2.8 vs. 2‑methylpiperazine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18–2025.04.14); all values retrieved from the same PubChem database version (accessed 2026‑04‑28) |
Why This Matters
An XLogP3 of 2.4 positions this compound within the optimal lipophilicity range (logP 1–3) predictive of favourable passive membrane permeability and oral absorption, whereas shorter‑chain or des‑methyl analogs fall below or at the margin of this window, making the hexyl‑methyl combination the preferred choice for lead candidates requiring balanced aqueous solubility and membrane transit.
- [1] PubChem. Compound Summary: 1-Hexyl-2-methylpiperazine, CID 51000021. XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/1-Hexyl-2-methylpiperazine (accessed 2026-04-28). View Source
- [2] PubChem. Compound Summary: 1-Butyl-2-methylpiperazine, CID 62671923. XLogP3 = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/1-butyl-2-methylpiperazine (accessed 2026-04-28). View Source
- [3] PubChem. Compound Summary: 1-Ethyl-2-methylpiperazine, CID 17750365. XLogP3 = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-2-methylpiperazine (accessed 2026-04-28). View Source
- [4] PubChem. Compound Summary: 2-Methylpiperazine, CID 66057. XLogP3 = −0.4. https://pubchem.ncbi.nlm.nih.gov/compound/2-methylpiperazine (accessed 2026-04-28). View Source
- [5] PubChem. Compound Summary: 1-Hexylpiperazine, CID 2736513. XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/1-hexylpiperazine (accessed 2026-04-28). View Source
